(3-Methylisoxazol-4-YL)methanamine
Overview
Description
(3-Methylisoxazol-4-YL)methanamine is a chemical compound with the molecular formula C5H8N2O It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylisoxazol-4-YL)methanamine typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. The reaction conditions often include the use of solvents such as ethanol or water, and the reaction is carried out at room temperature or under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and eco-friendly methods. Metal-free synthetic routes have been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods often employ alternative catalysts or reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-Methylisoxazol-4-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives.
Scientific Research Applications
(3-Methylisoxazol-4-YL)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (3-Methylisoxazol-4-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methylisoxazol-5-yl)methanamine: A similar compound with a different position of the methyl group on the isoxazole ring.
1-(3-Isopropylisoxazol-5-yl)methanamine hydrochloride: A derivative with an isopropyl group instead of a methyl group.
1-(3,5-Dimethylisoxazol-4-yl)methanamine hydrochloride: A compound with two methyl groups on the isoxazole ring.
Uniqueness
(3-Methylisoxazol-4-YL)methanamine is unique due to its specific substitution pattern on the isoxazole ring, which can influence its chemical reactivity and biological activity. The presence of the methanamine group also provides opportunities for further functionalization and derivatization, making it a versatile compound in synthetic chemistry and drug discovery.
Biological Activity
(3-Methylisoxazol-4-YL)methanamine, a compound featuring a unique isoxazole ring structure, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Isoxazole Ring : The isoxazole ring is formed through a cyclization reaction involving a β-keto ester and hydroxylamine under acidic conditions.
- Methyl Group Introduction : A methyl group is added at the 3-position using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃).
- Amination : The methanamine group is introduced at the 4-position via nucleophilic substitution with an amine such as methylamine (CH₃NH₂) under basic conditions.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in:
- Antimicrobial Properties : Studies have demonstrated its effectiveness against certain bacterial strains, suggesting potential applications in treating infections.
- Anticancer Effects : The compound has shown promise in inhibiting the proliferation of cancer cell lines, including HeLa and A549 cells, indicating its potential as an anticancer agent .
The biological activity of this compound is mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to receptors, influencing signaling pathways associated with cell growth and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound. Below are summarized findings from notable research:
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability due to its solubility in organic solvents like DMSO and ethanol. This characteristic enhances its potential for therapeutic applications.
Properties
IUPAC Name |
(3-methyl-1,2-oxazol-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-5(2-6)3-8-7-4/h3H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPBQFVNYPRYAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693919 | |
Record name | 1-(3-Methyl-1,2-oxazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139458-30-3 | |
Record name | 1-(3-Methyl-1,2-oxazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-methyl-1,2-oxazol-4-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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